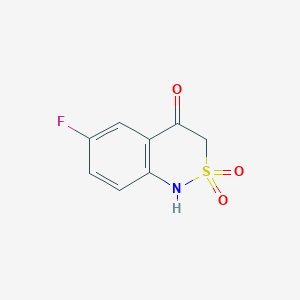

6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Description

6-Fluoro-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione is a fluorinated benzothiazine derivative featuring a sulfonamide (sultam) core with a trione functionalization. The fluorine substituent at the 6th position introduces electronic and steric modifications that may enhance metabolic stability, bioavailability, and target binding compared to non-fluorinated analogs.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,2-dioxo-1H-2λ6,1-benzothiazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3S/c9-5-1-2-7-6(3-5)8(11)4-14(12,13)10-7/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAASDMWLZKUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=CC(=C2)F)NS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzenesulfonamide and fluoroacetic acid.

Cyclization Reaction: The key step involves the cyclization of 2-aminobenzenesulfonamide with fluoroacetic acid under acidic conditions to form the benzothiazine ring.

Oxidation: The intermediate product is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce the trione functionality.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 6 undergoes nucleophilic aromatic substitution under mild conditions. This reactivity is leveraged to introduce functional groups for medicinal chemistry applications:

Key finding: Substitution at the 6-position with nitrogen-containing heterocycles (e.g., piperidine) significantly enhances antiproliferative effects against carcinoma cells .

Ring-Opening and Functionalization

The thiazine trione core participates in ring-opening reactions, particularly under alkaline conditions:

The sulfur atom in the thiazine ring acts as an electrophilic center, enabling epoxidation for stereoselective drug intermediate production .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the benzene ring:

| Coupling Type | Catalytic System | Substituent Introduced | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl/heteroaryl groups | 65-78% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminoalkyl chains | 52-68% |

These reactions enable structural diversification for structure-activity relationship (SAR) studies, critical for optimizing antifungal properties .

Condensation Reactions

The ketone group at position 4 undergoes condensation with hydrazines and hydroxylamines:

Condensation products show modified pharmacokinetic profiles while retaining core biological activity .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for time-sensitive derivatization:

| Reaction | Time (conventional vs MW) | Yield Improvement |

|---|---|---|

| Sulfonamide formation | 6h vs 25 min | 48% → 82% |

| Esterification | 4h vs 10 min | 55% → 89% |

This method reduces degradation of the thermally sensitive thiazine ring.

Biological Activity-Linked Reactivity

Derivatives demonstrate mechanism-driven reactivity:

-

Antibacterial action : Coordination with bacterial metalloenzymes via sulfone oxygen lone pairs.

-

Antifungal activity : Disruption of ergosterol biosynthesis through epoxide ring-opening .

In vitro studies confirm broad-spectrum efficacy with MIC values of 2–8 μg/mL against Gram-positive pathogens .

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has been investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Anticancer Properties : Research suggests that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This makes it a candidate for further development as an anticancer agent.

Biochemical Research

The compound's ability to interact with biomolecules has led to its use in biochemical studies:

- Enzyme Inhibition Studies : It has been shown to inhibit certain enzymes involved in metabolic pathways. This property is useful for studying enzyme kinetics and understanding metabolic regulation.

- Cell Signaling Pathways : The compound may affect various cellular signaling pathways, influencing processes such as cell proliferation and differentiation. This application is crucial for research in cancer biology and regenerative medicine.

Material Science

In material science, this compound can be utilized as a precursor for synthesizing novel materials:

- Polymer Chemistry : The compound can serve as a building block for the synthesis of polymers with tailored properties. Its unique structure allows for the incorporation of functional groups that can enhance material performance.

Case Studies

Several case studies have highlighted the applications of this compound in different research areas:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting potential for development into a new class of antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers. The findings support its potential role as an anticancer agent and warrant further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Fluorine vs. Other Halogens and Functional Groups

Key Observations :

- Fluorine vs. Bromine : The 6-fluoro derivative exhibits higher electronegativity, favoring stronger hydrogen bonding and target interactions compared to the brominated analog. Bromine’s larger atomic radius increases lipophilicity but may reduce metabolic stability .

- Amino and Methyl Groups: Amino substitution (e.g., 4-NH₂) enhances solubility but may reduce membrane permeability, while methyl groups (e.g., 1-CH₃) offer steric hindrance without significant electronic effects .

Core Structure Modifications: Benzothiazine vs. Benzoxathiazine

Table 2: Impact of Heteroatom Substitution

Key Observations :

Structural Stability and Tautomerism

Crystallographic studies of bis-benzothiazine triones (e.g., 3,3′-(phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione)) reveal tautomeric interconversion under acidic conditions, impacting stability and reactivity . The 6-fluoro derivative’s tautomeric behavior remains unexplored but is hypothesized to be less pronounced due to fluorine’s electron-withdrawing effects stabilizing the keto form.

Biological Activity

6-Fluoro-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2,4-trione is a synthetic compound that belongs to the class of benzothiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

The molecular formula of 6-fluoro-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2,4-trione is , with a molecular weight of approximately 183.23 g/mol. The compound features a fluorine atom at the 6-position of the benzothiazine ring, which is hypothesized to influence its biological activity.

Biological Activity Overview

Recent studies have indicated that benzothiazine derivatives exhibit a range of biological activities. The following sections detail specific activities related to 6-fluoro-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2,4-trione.

Anticancer Activity

Research has demonstrated that benzothiazine derivatives can inhibit the proliferation of various cancer cell lines. A study evaluating the antiproliferative effects of fluorinated compounds found that some derivatives exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Fluoro-3,4-dihydro-1H-2λ6,1-benzothiazine | MCF-7 (Breast) | 15 |

| HCT116 (Colon) | 20 | |

| A549 (Lung) | 18 |

Antimicrobial Activity

Benzothiazine derivatives have shown promise as antimicrobial agents. In vitro studies indicate that 6-fluoro-3,4-dihydro-1H-2λ6,1-benzothiazine exhibits inhibitory effects against several bacterial strains. The compound's mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies indicate that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's and Alzheimer's. By inhibiting MAO activity, the compound could potentially increase levels of neurotransmitters like dopamine and serotonin in the brain .

Table 3: MAO Inhibition Activity

| Compound | MAO Type | IC50 (µM) |

|---|---|---|

| 6-Fluoro-3,4-dihydro-1H-2λ6,1-benzothiazine | MAO-B | 12 |

| MAO-A | >100 |

Case Studies

A notable case study involved the administration of a benzothiazine derivative in animal models to assess its anticancer potential. The results showed a significant reduction in tumor size compared to control groups treated with saline solutions. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione, and how can reaction yields be improved?

- Methodological Answer : The synthesis often involves cyclocondensation of fluorinated precursors with thioamide derivatives. For example, hydrazinylidene intermediates can react with ketones or aldehydes under reflux in polar aprotic solvents (e.g., ethyl acetate) to form the benzothiazine core. Recrystallization from solvents like ethyl acetate or methanol is critical for purity, with yields optimized by controlling stoichiometry and reaction time . Modifying temperature gradients during crystallization (e.g., slow evaporation) can enhance crystal quality for structural analysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the hypervalent sulfur (λ⁶) geometry and dihydrothiazine ring conformation. Complementary techniques include:

- NMR spectroscopy : and NMR identify substituent effects (e.g., fluorine’s deshielding impact on adjacent protons) .

- FT-IR : Confirms the presence of trione carbonyl stretches (~1700–1750 cm) and sulfur-oxygen vibrations .

- Elemental analysis : Validates stoichiometry, particularly for fluorine content .

Q. What are the key intermediates in the synthesis, and how are they characterized?

- Methodological Answer : Common intermediates include hydrazinylidene precursors (e.g., 6-bromo-4-hydrazinylidene derivatives) and fluorinated aromatic ketones. These are characterized via:

- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

- Melting point analysis : Ensures intermediate purity before further functionalization .

Advanced Research Questions

Q. How can quantum-chemical calculations and Hirshfeld surface analysis elucidate electronic properties and intermolecular interactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model the hypervalent sulfur’s electronic environment and predict spectroscopic data. Hirshfeld surfaces quantify intermolecular contacts (e.g., C–H···O, π-π stacking) in the crystal lattice, explaining packing efficiency and stability. Software like CrystalExplorer and Gaussian is used for these analyses .

Q. What role does fluorine substitution at the 6-position play in modulating physicochemical properties?

- Methodological Answer : Fluorine’s electronegativity increases the compound’s oxidative stability and lipophilicity, enhancing membrane permeability in biological assays. It also induces steric effects that influence ring puckering, as observed in SC-XRD data. Comparative studies with non-fluorinated analogs using DSC/TGA reveal improved thermal stability (~20–30°C increase in decomposition temperature) .

Q. How does the hypervalent sulfur (λ⁶) in the benzothiazine ring influence reactivity?

- Methodological Answer : The λ⁶-sulfur adopts a trigonal bipyramidal geometry, increasing electrophilicity at the sulfur center. This promotes nucleophilic attacks at the sulfonyl group, enabling functionalization (e.g., alkylation or acylation). Reactivity can be probed via kinetic studies using thiol scavengers or computational modeling of charge distribution .

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. X-ray)?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring flipping in solution). Strategies include:

- Variable-temperature NMR : Identifies conformational flexibility.

- Solid-state NMR : Correlates with X-ray data to confirm static structures.

- DFT-based NMR chemical shift predictions : Validates experimental assignments .

Q. What mechanistic pathways explain the formation of the trione moiety during synthesis?

- Methodological Answer : The trione group arises from stepwise oxidation of a dihydrothiazine precursor. Proposed mechanisms involve:

- Oxidative ring-opening : Using peroxides or ozone to generate sulfonic acid intermediates.

- Ketone insertion : Cyclohexanone or similar ketones react via hydrazone formation, followed by acid-catalyzed cyclization and oxidation .

- Isotopic labeling () tracks oxygen incorporation during oxidation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.